molecular formula C14H8N2 B8041150 2,2'-Biphenylylenebisisocyanide

2,2'-Biphenylylenebisisocyanide

Cat. No.: B8041150
M. Wt: 204.23 g/mol
InChI Key: XSWYHEZSIQEXMN-UHFFFAOYSA-N
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Description

2,2'-Biphenylylenebisisocyanide is a biphenyl derivative featuring two isocyanide (-NC) functional groups at the 2 and 2' positions of the biphenyl backbone. Isocyanides are ambident ligands with strong σ-donor and weak π-acceptor properties, making them valuable in coordination chemistry and organometallic catalysis. The biphenyl backbone provides rigidity and extended π-conjugation, which enhances stability in metal-organic frameworks (MOFs) and catalytic systems. Applications include asymmetric catalysis, polymer chemistry, and materials science .

Properties

IUPAC Name

1-isocyano-2-(2-isocyanophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c1-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16-2/h3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWYHEZSIQEXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1C2=CC=CC=C2[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis with PCBs

Property This compound PCB Congener No 153
Molecular Formula C₁₄H₈N₂ C₁₂H₄Cl₆
Substituents Isocyanide (-NC) Chlorine (-Cl)
Electronic Effects Strong σ-donor Electron-withdrawing
Applications Catalysis, MOFs Historical dielectric fluids
Environmental Impact Reactive, low persistence Persistent, bioaccumulative
Regulatory Status Not listed as POP Banned under Stockholm Convention

Comparison with Bithiophene Derivatives

Backbone and Conjugation Effects
Bithiophene derivatives (e.g., 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene) replace the biphenyl backbone with two thiophene rings, introducing a heteroaromatic system. Thiophene’s sulfur atoms enhance electron richness and charge mobility, making these compounds suitable for organic electronics. In contrast, this compound’s biphenyl system offers greater rigidity and conjugation length, favoring applications in photoluminescent materials or MOFs.

Functional Group Reactivity
Hydroxybutynyl substituents on bithiophenes enable cross-coupling reactions for polymer synthesis, whereas isocyanides facilitate ligand-metal binding. The air sensitivity of isocyanides contrasts with the relative stability of acetylene-terminated bithiophenes .

Table 2: Comparative Analysis with Bithiophene Derivatives

Property This compound 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene
Backbone Biphenyl Bithiophene
Functional Groups Isocyanide (-NC) Hydroxybutynyl (-OH, -C≡C-)
Conjugation Type Extended π-system Heteroaromatic π-system
Applications Catalysis, MOFs Organic semiconductors, photovoltaics
Stability Air-sensitive Stable under inert conditions

Comparison with Bitoscanate (1,4-Diisothiocyanatobenzene)

Functional Group and Reactivity
Bitoscanate (C₈H₄N₂S₂) features isothiocyanate (-NCS) groups on a benzene ring, differing from this compound’s isocyanides (-NC) on a biphenyl backbone. Isothiocyanates react with amines to form thioureas, whereas isocyanides participate in multicomponent reactions (e.g., Ugi reaction). The biphenyl structure enhances steric bulk and π-stacking capability compared to Bitoscanate’s single-ring system .

Toxicity and Regulation Bitoscanate is classified as a toxic solid (UN2811) and regulated under ERG Guide 154, highlighting its use as an anthelmintic.

Table 3: Comparative Analysis with Bitoscanate

Property This compound Bitoscanate
Functional Groups Isocyanide (-NC) Isothiocyanate (-NCS)
Backbone Biphenyl Benzene
Molecular Formula C₁₄H₈N₂ C₈H₄N₂S₂
Reactivity Metal coordination, Ugi reaction Thiourea formation
Applications Organometallic chemistry Anthelmintic agent
Regulatory Status Lab safety protocols UN2811/ERG154 regulated

Research Findings and Implications

  • Electronic Effects: Isocyanides’ σ-donor strength surpasses chlorine (PCBs) and sulfur (bithiophenes), enabling unique metal-ligand interactions .
  • Structural Rigidity : The biphenyl backbone in this compound supports stable MOFs, unlike flexible bithiophene derivatives .
  • Regulatory Gaps : While PCBs and Bitoscanate face strict regulations, isocyanides lack specific guidelines despite reactive hazards .

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